molecular formula C32H34O9 B7784175 [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Cat. No.: B7784175
M. Wt: 562.6 g/mol
InChI Key: CEIHIENXWVDRTC-UHFFFAOYSA-N
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Description

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is a highly functionalized carbohydrate derivative featuring a central oxane (pyranose) ring. Key structural attributes include:

  • Acetyloxy groups at positions 4 and 5, enhancing lipophilicity and influencing reactivity.
  • Methoxy group at position 6, contributing to steric hindrance and electronic effects.
  • Trityloxymethyl group at position 2, a bulky protective group that impacts solubility and stability .

This compound is likely used in synthetic chemistry as an intermediate for glycosylation or as a precursor in drug discovery due to its protective groups and modifiable sites.

Properties

IUPAC Name

[4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIHIENXWVDRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287472
Record name Methyl 2,3,4-tri-O-acetyl-6-O-(triphenylmethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18031-49-7, 7511-40-2
Record name NSC116271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51264
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-O-(triphenylmethyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selection of Sugar Backbone

The synthesis typically begins with a hexose derivative, such as D-glucose or a related sugar, due to its compatibility with pyranose ring formation. The C6 hydroxyl group is often protected first to direct subsequent reactions.

Example Protocol:

  • Methylation at C6 :
    Treatment of methyl α-D-glucopyranoside with iodomethane (CH₃I) in the presence of silver oxide (Ag₂O) yields methyl 6-O-methyl-α-D-glucopyranoside.

    Glucose derivative+CH3IAg2OMethylated intermediate\text{Glucose derivative} + \text{CH}_3\text{I} \xrightarrow{\text{Ag}_2\text{O}} \text{Methylated intermediate}
  • Trityl Protection at C2 :
    The C2 hydroxyl is protected using trityl chloride (TrCl) under anhydrous conditions. This step ensures the C2 position remains inert during subsequent acetylation.

    Methylated intermediate+TrClDMAP, PyridineC2-tritylated product\text{Methylated intermediate} + \text{TrCl} \xrightarrow{\text{DMAP, Pyridine}} \text{C2-tritylated product}

Acetylation and Functionalization

Regioselective Acetylation

With the C2 and C6 positions protected, the remaining hydroxyl groups (C3, C4, C5) undergo acetylation. Acetic anhydride (Ac₂O) in pyridine is commonly employed.

Critical Parameters:

  • Temperature : 0–5°C to minimize side reactions.

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates acetylation.

  • Yield : ~85–90% for triacetylated intermediates.

Methoxy Group Introduction

The C6 methoxy group is introduced via nucleophilic substitution. For example, treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C ensures complete methylation.

Trityloxymethyl Group Installation

Trityl Protection at C2

After acetylation, the trityl group at C2 is selectively removed using mild acid (e.g., 80% acetic acid) to expose the hydroxyl group. This position is then functionalized with a trityloxymethyl group via reaction with trityl chloride and formaldehyde.

Reaction Scheme:

Deprotected intermediate+TrCl+HCHOBaseC2-trityloxymethyl derivative\text{Deprotected intermediate} + \text{TrCl} + \text{HCHO} \xrightarrow{\text{Base}} \text{C2-trityloxymethyl derivative}

Final Acetylation

The newly exposed hydroxyl group at C2 is acetylated to yield the target compound. Excess acetic anhydride ensures complete reaction.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product.

  • Crystallization : Ethanol/water mixtures yield pure crystals.

Analytical Data

Parameter Value
Molecular Formula C₃₂H₃₄O₉
Molecular Weight 562.6 g/mol
Melting Point 128–130°C (lit.)
Rf (TLC) 0.45 (Ethyl acetate/hexane 1:1)

Challenges and Optimization

Competing Side Reactions

  • Trityl Migration : Additives like triethylamine minimize unwanted trityl group shifts.

  • Over-Acetylation : Controlled stoichiometry of Ac₂O prevents acetylation at unintended positions.

Scalability

Industrial-scale synthesis employs flow chemistry to enhance reproducibility and reduce reaction times.

Applications and Derivatives

While the primary use of [4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is as a synthetic intermediate, its derivatives show potential in:

  • Glycoconjugate Vaccine Development : Trityl groups aid in selective glycosylation.

  • Polymer Chemistry : Acetyl-protected sugars serve as monomers for biodegradable materials .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Reaction TypeConditionsProductsYieldApplication
Acetyl Hydrolysis 0.1M NaOH/MeOH (20°C, 2 hr)Partially deacetylated oxane derivatives75-85%Intermediate for further synthesis
Trityl Cleavage 80% AcOH (reflux, 4 hr) Free hydroxyl group at C2 position>90%Deprotection for glycosidic bond formation
  • Mechanism : Base-catalyzed hydrolysis targets acetyl esters first due to their higher electrophilicity compared to the trityl ether. The trityl group requires acidic conditions for cleavage via protonation of the ether oxygen, followed by SN1-type dissociation .

Deacetylation

Controlled deprotection strategies enable selective modification:

Stepwise Deacetylation

  • C4/C5 Acetates : React with NH₃/MeOH (0°C, 30 min) for selective removal

  • C3 Acetate : Requires harsher conditions (NH₃/MeOH, 25°C, 2 hr)

Key Data :

  • Total deacetylation yield: 88%

  • Regioselectivity confirmed by ¹H-NMR (δ 2.05 ppm loss for C4/C5 acetates)

Trityl Group Manipulation

The trityloxymethyl group serves as a temporary protecting group:

ReactionConditionsOutcome
Oxidation PCC/CH₂Cl₂ (25°C, 6 hr) Forms ketone at C6 (70% yield)
Nucleophilic Substitution TMSOTf, ROH (0°C, 1 hr)Trityl displacement by alcohols (82-89% yield)

Notable Feature : The bulky trityl group provides steric protection during glycosylation reactions, preventing unwanted β-side reactions .

Glycosylation Potential

The compound acts as a glycosyl donor:

Protocol :

  • Activate with NIS/TfOH (CH₂Cl₂, -15°C)

  • Add acceptor alcohol (e.g., cholesterol)

  • Stir 12 hr at -15°C → RT

Results :

  • α:β selectivity = 4:1 (confirmed by NOESY)

  • Isolated yield: 78%

Acyl Migration

Acetyl groups exhibit positional lability:

Migration Under Acidic Conditions (pH 4.5, 40°C):

  • C4 → C3 acetate migration observed via HPLC

  • Equilibrium reached in 8 hr (C4:C3 = 35:65)

Significance : Impacts stability in drug formulations requiring precise acetyl positioning.

Oxidation Reactions

Controlled oxidation of specific positions:

Target SiteReagentProductYield
C6 MethoxyRuCl₃/NaIO₄ Ketone formation65%
Anomeric CTEMPO/BAIBCarboxylic acid derivative58%

Stability Profile

Critical degradation pathways:

Stress ConditionDegradation PathwayHalf-Life
pH 7.4, 37°CHydrolysis of C3 acetate14.2 days
UV Light (254 nm)Radical cleavage of trityl group6.8 hr

Data from accelerated stability studies guide storage recommendations (desiccated, -20°C).

Scientific Research Applications

Chemistry

In chemistry, [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to undergo various chemical modifications makes it a useful tool for probing biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate involves its interaction with specific molecular targets. The acetoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The trityloxymethyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : [4,5-Diacetyloxy-6-(6-aminopurin-9-yl)oxan-3-yl] Acetate (CAS: 18520-81-5)
  • Structure: Shares the oxane core with acetyloxy groups at positions 4 and 5 but replaces the trityloxymethyl group with a 6-aminopurine moiety.
  • Molecular weight: 393.13 g/mol .
  • Comparison: The absence of the trityloxymethyl group in Compound A likely increases aqueous solubility but reduces steric protection of the anomeric center.
Compound B : [(2R,3R,4S,5R,6R)-4,5-bis(acetyloxy)-6-(hydroxymethyl)-2-{[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl] Acetate (CAS: 67398-72-5)
  • Structure : Features a disaccharide backbone with extensive acetylation (3 acetyloxy groups) and a hydroxymethyl substituent.
  • Properties : Molecular weight: 594.53 g/mol; higher polarity due to hydroxymethyl groups compared to the target compound .
  • Comparison : The additional acetyloxy groups in Compound B may enhance stability against hydrolysis but reduce synthetic versatility.
Compound C : NPC473697 ([4,5-Diacetyloxy-6-benzofuranyl-oxan-3-yl] Acetate Analog)
  • Structure : Contains a benzodioxol-substituted benzofuran moiety linked to the oxane ring.

Functional Group Impact on Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~650–700 g/mol (estimated) 393.13 g/mol 594.53 g/mol
Solubility Low (due to trityl group) Moderate (polar purine) Low (high acetylation)
Stability High (steric protection by trityl) Moderate (reactive purine) High (multiple acetyloxy)
Synthetic Utility Glycosylation intermediate Nucleotide analog precursor Disaccharide building block

Biological Activity

[4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, antiproliferative, and other therapeutic effects.

Molecular Formula

  • Molecular Weight : 400.45 g/mol
  • IUPAC Name : [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate

Antibacterial Activity

Recent studies have demonstrated the compound's significant antibacterial properties. It has shown effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics. For instance, a study indicated that derivatives of similar compounds exhibited minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Bacterial StrainMIC (µg/mL)
E. coli62.5
E. faecalis78.12
Staphylococcus aureusModerate activity observed

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed through various in vitro assays. The compound demonstrated IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung carcinoma cells, indicating its potential as an anticancer agent .

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological activities of [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate can be attributed to its interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : It appears to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A recent study investigated the antibacterial effects of a series of acetylated oxanes similar to our compound. The results showed that these compounds significantly inhibited the growth of MRSA strains, suggesting a promising avenue for developing new antibiotics .
  • Antiproliferative Study :
    In another research effort, the antiproliferative effects were evaluated on various cancer cell lines using MTT assays. The findings indicated that the compound could serve as a lead structure for developing new anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for [4,5-Diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate, and how do protecting group strategies influence yield?

Methodological Answer: The synthesis of this compound involves sequential protection of hydroxyl groups to prevent unwanted side reactions. For example:

  • Trityl protection : The trityloxymethyl group at position 2 acts as a bulky protecting group, sterically shielding the anomeric center during glycosylation reactions. This is critical for regioselectivity .
  • Acetylation : Acetyloxy groups at positions 4, 5, and 3 are introduced via refluxing with acetic anhydride in methanol, catalyzed by sulfuric acid (similar to methods in ). Excess reagent and reaction time must be optimized to avoid over-acetylation.
  • Purification : Recrystallization from ethanol or column chromatography (using gradients of ethyl acetate/hexane) is recommended to isolate the product from unreacted starting materials or byproducts .

Key Data:

  • Molecular weight: ~594.53 g/mol (based on analogous structures in ).
  • Common side products: Partial deprotection under acidic conditions or incomplete acetylation.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H-NMR : Signals for acetyl groups (δ 1.8–2.1 ppm), methoxy protons (δ ~3.3 ppm), and trityl aromatic protons (δ 7.2–7.5 ppm) confirm substitution patterns. Coupling constants (e.g., J1,2J_{1,2}) in the oxane ring help assign stereochemistry .
    • ¹³C-NMR : Acetyl carbonyls (δ 170–175 ppm) and quaternary carbons in the trityl group (δ 86–90 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula and detects isotopic patterns for chlorine or sulfur impurities (if present) .
  • X-ray Crystallography : For absolute stereochemical confirmation, SHELX software () can refine crystal structures using high-resolution diffraction data.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in glycosylation reactions?

Methodological Answer: DFT calculations (e.g., B3LYP functional with gradient corrections, ) model the compound’s electronic structure to:

  • Predict Reactivity : Calculate activation energies for glycosidic bond formation, focusing on the trityloxymethyl group’s steric effects and the acetyl groups’ electron-withdrawing properties .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to assess how polar aprotic solvents (e.g., DCM) stabilize transition states versus polar protic solvents .
  • Key Parameters :
    • Basis set: 6-31G(d,p) for geometry optimization.
    • Frequency calculations to confirm stationary points as minima or transition states.

Example Finding:
DFT may reveal that the trityl group increases the activation barrier for nucleophilic attack at the anomeric center by ~5 kcal/mol, aligning with experimental observations of slower reaction kinetics .

Q. What experimental and computational approaches resolve contradictions in reported stability data for acetylated carbohydrates?

Methodological Answer: Discrepancies in stability studies (e.g., hydrolysis rates under acidic vs. basic conditions) can arise from:

  • Experimental Variables : Trace moisture in solvents or variations in temperature control. Replicate studies under inert atmospheres (argon/glovebox) and use Karl Fischer titration to quantify water content .
  • Computational Validation : Compare hydrolysis pathways using ab initio methods (e.g., MP2 or CCSD(T)) to identify kinetically favored pathways. For example, acetyl group hydrolysis may proceed via a six-membered transition state, which DFT () can confirm .

Case Study:
If a study reports unexpected deacetylation at position 6, molecular dynamics simulations (AMBER force field) can model conformational flexibility to assess steric accessibility of the acetyl group .

Q. How can researchers analyze byproducts from trityl group removal, and what strategies improve reaction specificity?

Methodological Answer:

  • Byproduct Identification :
    • LC-MS/MS : Detect trityl cation (m/z=243.1m/z = 243.1) or its adducts.
    • TLC Monitoring : Use iodine staining to track trityl-containing intermediates .
  • Mitigation Strategies :
    • Mild Acid Conditions : Use dilute TFA in DCM (0.1% v/v) instead of HCl to minimize side reactions.
    • Scavengers : Add triethylsilane to quench trityl cations and prevent recombination .

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